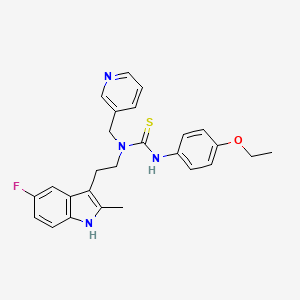

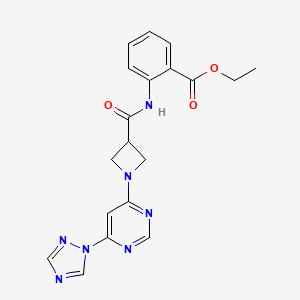

![molecular formula C8H4ClIN2O2 B2875026 3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 900014-87-1](/img/structure/B2875026.png)

3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient and mild condition for synthesis of imidazo[1,2-a]pyridines has been reported by Yu and co-workers .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Further SAR exploration of the aromatic ring on C-3, led to amine-substituted 3-arylimidazo[1,2-a]pyridine analog with promising activity against Mtb .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds : Studies have shown that heterocyclic compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids can be synthesized using similar chemical structures, highlighting their potential in producing anti-inflammatory and analgesic agents (Abignente et al., 1982).

Combinatorial Chemistry Applications : Research indicates the ability to create libraries of fused pyridine-4-carboxylic acids, including various imidazo-pyridine derivatives, through combinatorial chemistry techniques (Volochnyuk et al., 2010). This is significant for drug discovery and material science.

Copper(I)-Mediated Preparation : A study describes the efficient Cu(I)-mediated cross-coupling and heterocyclization of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid to introduce a third ring fused to the imidazo-pyridine core, showcasing the compound's utility in organic synthesis (Bahlaouan et al., 2011).

Molecular and Material Science

Coordination Polymers : Research involving the use of similar chemical structures has led to the construction of zero-dimensional complexes and one-dimensional coordination polymers, contributing to advancements in materials science (Yin et al., 2021).

Fluorescent Emission Properties : A study on the halogenation and cross-coupling of imidazo-pyridines revealed a wide variety of fluorescent emissions, indicating potential applications in optical materials and sensors (Shibahara et al., 2009).

Catalysis and Synthesis

Catalytic Activity in Carbon-Carbon Bond Formation : Benzimidazolium salts and PEPPSI Pd–NHC complexes, synthesized using related structures, showed high efficiency in Suzuki–Miyaura cross-coupling reactions, emphasizing their role in catalysis (Akkoç et al., 2016).

Ionic Liquid Promoted Synthesis : The use of ionic liquids has been demonstrated to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines, showing the compound's versatility in organic synthesis (Shaabani et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDBDTJYUKQYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1I)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

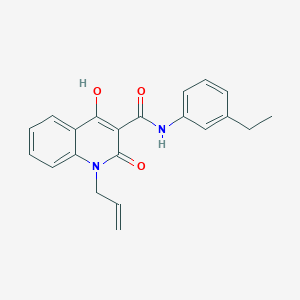

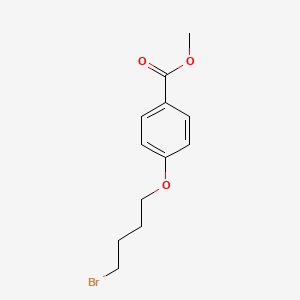

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)

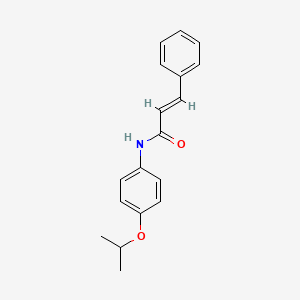

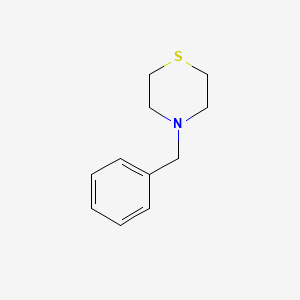

![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

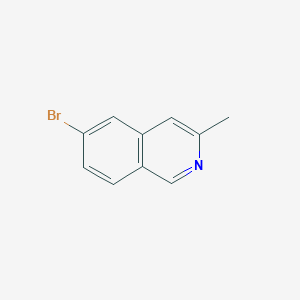

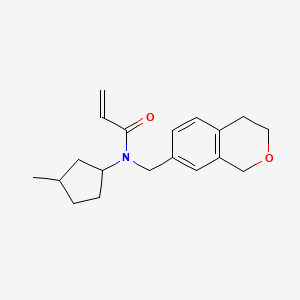

![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)

![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)